4-(4-methoxyphenyl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, a methoxyphenyl group, and a tetrahydropyran ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like THF (tetrahydrofuran) and reagents such as LiAlH4 (lithium aluminum hydride) for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using LiAlH4 can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the benzimidazole core or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Jones reagent: for oxidation.
LiAlH4: for reduction.
Nucleophiles: such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-methoxyphenyl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially modulating their activity. The methoxyphenyl group and tetrahydropyran ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol .
- 2-hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone .
Uniqueness
4-(4-methoxyphenyl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a benzimidazole core, methoxyphenyl group, and tetrahydropyran ring
Properties
Molecular Formula |
C25H31N3O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-18(2)17-28-22-7-5-4-6-21(22)27-23(28)16-26-24(29)25(12-14-31-15-13-25)19-8-10-20(30-3)11-9-19/h4-11,18H,12-17H2,1-3H3,(H,26,29) |
InChI Key |
AECYSGGJJZJEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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